molecular formula C7H8ClNO2S B15307776 3-(Chloromethyl)benzenesulfonamide

3-(Chloromethyl)benzenesulfonamide

Cat. No.: B15307776
M. Wt: 205.66 g/mol
InChI Key: MKSADTLVYJQLDS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzenesulfonamide: is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of benzenesulfonamide, where a chloromethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound generally follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis .

Biology and Medicine: Derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used to modify polymers and other materials to impart specific properties .

Comparison with Similar Compounds

Uniqueness: 3-(Chloromethyl)benzenesulfonamide is unique due to the presence of the chloromethyl group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers and other derivatives .

Properties

IUPAC Name

3-(chloromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSADTLVYJQLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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